molecular formula C34H34O6 B126593 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone CAS No. 13096-62-3

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone

Cat. No.: B126593
CAS No.: 13096-62-3
M. Wt: 538.6 g/mol
InChI Key: BUBVLQDEIIUIQG-NXVJRICRSA-N
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Preparation Methods

Mechanism of Action

Properties

IUPAC Name

(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBVLQDEIIUIQG-NXVJRICRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447897
Record name (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13096-62-3
Record name (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13096-62-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: Can 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone be used to synthesize C-glycosyl compounds?

A1: Yes, this compound has been utilized in the synthesis of C-glycosyl oxazoles. [] Researchers reacted the lactone with ethyl isocyanoacetate in the presence of potassium hydride as a base. This reaction yielded the corresponding C-glycosyl oxazole as the major product, showcasing the lactone's versatility as a building block in carbohydrate chemistry. []

Q2: What are some alternative synthetic routes for incorporating this compound into more complex structures?

A2: Aside from reactions with ethyl isocyanoacetate, this compound can be utilized in the synthesis of spirocyclic acetals. [] One approach involves the reaction of the lactone with epoxides. Alternatively, direct dehydration between the lactone and diols can be achieved in the presence of a strong acid catalyst like concentrated sulfuric acid. [] This method provides access to a diverse array of spirocyclic acetals incorporating the glucono-1,5-lactone scaffold.

Q3: Has this compound been used in the synthesis of complex carbohydrates?

A3: Yes, researchers have successfully utilized this compound in the stereospecific synthesis of (6R,7R)-D-gluco-L-gulo-6,7-dodecodiulose-(6,2),(7,11). [] This complex carbohydrate was synthesized via the stereospecific addition of a lithioglucal derivative to this compound. [] This example highlights the potential of this lactone in constructing complex carbohydrate frameworks.

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